N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the 1,2,3-triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
1,2,3-Triazoles are nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,3-triazoles would depend on the specific targets they interact with. Given their broad range of potential targets, these compounds could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles would depend on the specific compound and its structure. In general, 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,2,3-triazoles would depend on the specific compound and its structure. Factors such as pH, temperature, and the presence of other compounds could potentially influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from aniline derivatives, while the alkyne precursor can be obtained from propargyl alcohol derivatives.
CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) to form the 1,2,3-triazole ring.
Formation of Cinnamamide Moiety: The resulting triazole compound is then reacted with cinnamoyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound is used in bioconjugation and labeling studies, where it can be attached to biomolecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-based drugs (e.g., rufinamide, cefatrizine) share the triazole core but differ in their substituents and biological activities.
Cinnamamide Derivatives: Compounds containing the cinnamamide moiety (e.g., cinnamic acid derivatives) exhibit different chemical and biological properties due to variations in their functional groups.
Azole Compounds: Other azole compounds, such as imidazoles and thiazoles, have similar heterocyclic structures but distinct chemical reactivities and applications.
The uniqueness of this compound lies in its combination of the 1,2,3-triazole and cinnamamide moieties, which imparts a unique set of chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(12-11-16-7-3-1-4-8-16)22-18(15-23-20-13-14-21-23)17-9-5-2-6-10-17/h1-14,18H,15H2,(H,22,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYZCCDLCEGNW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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